methanone CAS No. 892693-38-8](/img/structure/B509566.png)

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

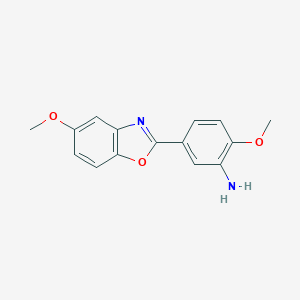

“4-(4-Aminophenyl)piperazin-1-ylmethanone” is a chemical compound with the molecular formula C16H19N3O . It is a key intermediate in the synthesis of certain medicines .

Synthesis Analysis

The compound can be synthesized using a multistep process. One such method involves using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide as starting materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 269.342 Da and a monoisotopic mass of 269.152802 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of other complex compounds .Scientific Research Applications

Anti-Bone Cancer Activity

This compound has been utilized in the synthesis of heterocyclic compounds that exhibit significant anti-bone cancer activity . Studies have shown its effectiveness against human bone cancer cell lines such as U2OS, Saos-2, and GC9811. The compound’s potential in cancer therapeutics is further explored through molecular docking studies to understand its binding affinity towards specific proteins .

Antimicrobial Activity

The piperazine analogs of this compound have demonstrated potent antimicrobial activity . They have been effective against a range of microbial pathogens, which is crucial in the development of new antibiotics and antiseptic agents .

Antiproliferative Activity

Research has indicated that this compound has antiproliferative activity against various types of tumors, including colon, prostate, breast, lung, and leukemia. It has the ability to suppress and eliminate experimental tumors in small-animal models, which is promising for future cancer treatments .

Molecular Modeling

The compound is used in molecular modeling to design new molecules with potential therapeutic effects. By understanding the three-dimensional structure and the interaction with biological targets, researchers can predict the activity of new compounds .

Apoptosis Induction

In cancer research, inducing apoptosis, or programmed cell death, is a key strategy. This compound has been part of studies where it induced apoptosis in cancer cells, such as BT-474 cells, which is a significant step in cancer treatment .

Colony Formation Inhibition

The ability to inhibit colony formation in cancer cells is another important application. This compound has been involved in studies that revealed its concentration-dependent inhibition of colony formation in cancer cells, which helps in preventing the spread and growth of cancer .

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

As such, its bioavailability, metabolism, and excretion profiles are currently unknown .

Result of Action

Some related compounds have been shown to increase the phosphorylation of certain proteins in cell lines , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, some compounds are more stable and effective at certain pH levels or temperatures .

properties

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCKYURFCJJQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B509540.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)